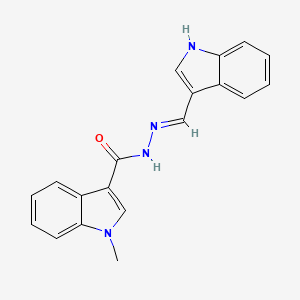
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as MPN, is a chemical compound that has garnered significant attention due to its potential applications in scientific research. MPN is a small molecule that can be synthesized using various methods, and it has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is not fully understood, but it is believed to involve the chelation of metal ions. N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide contains a pyridine and a pyrazole ring, which are both known to have metal-binding properties. The nitro group in N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide also contributes to its metal-binding ability. When N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide binds to a metal ion, it undergoes a conformational change that results in a change in fluorescence intensity.
Biochemical and Physiological Effects
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been found to exhibit unique biochemical and physiological effects. It has been shown to have antioxidant properties, which may be attributed to its ability to chelate metal ions and scavenge free radicals. N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has also been found to have anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have neuroprotective properties, which may be attributed to its ability to chelate metal ions and prevent oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in lab experiments is its high selectivity for metal ions. This property allows for the specific detection and quantification of metal ions in biological samples. Another advantage is its fluorescence properties, which allow for easy detection and measurement. However, one limitation of using N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is its potential toxicity, as it contains a nitro group that may be harmful to cells at high concentrations.
Orientations Futures
There are several future directions for research on N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. One direction is the development of biosensors for the detection of metal ions in environmental samples, such as water and soil. Another direction is the exploration of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide and its potential toxicity.
Méthodes De Synthèse
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can be synthesized using various methods, including the reaction of 2-acetylpyridine with 4-nitro-1H-pyrazole in the presence of a base, such as potassium carbonate. This reaction results in the formation of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide as a yellow solid. Other methods of synthesis include the reaction of 2-chloro-6-methylpyridine with 4-nitro-1H-pyrazole in the presence of a base, or the reaction of 2-aminopyridine with 4-nitro-1H-pyrazole in the presence of a carbodiimide.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been found to have various scientific research applications. One of the most significant applications is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to selectively bind to these metal ions, resulting in a change in fluorescence intensity that can be measured. This property of N-(6-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been utilized in the development of biosensors for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-3-2-4-10(13-8)14-11(17)7-15-6-9(5-12-15)16(18)19/h2-6H,7H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICMGWSIDYMLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)


![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)
![1-(benzylthio)-4-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6009993.png)
![4-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6009998.png)
![5-(3-bromo-4-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6010003.png)
![N-benzyl-8-bromo-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6010008.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)glycinamide](/img/structure/B6010014.png)

![7-(3,4-difluorobenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6010034.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6010038.png)
![1-tert-butyl-4-(3-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010053.png)